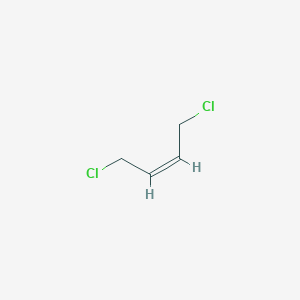
1-Hydroxyphenanthrene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydroxyphenanthrene derivatives has been explored through various methods. For instance, the synthesis of 10-hydroxyphenanthrene-9-carbaldehyde involved spectroscopic methods and AM1 calculations, highlighting the keto-enamine tautomeric form's stability (Alarcón et al., 1995). Another approach involved the intramolecular gold(III) catalyzed Diels–Alder reaction of 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives to synthesize hydroxyphenanthrene derivatives, demonstrating a versatile method for producing polynuclear aromatic hydroxyl compounds (Samanta et al., 2012).
Molecular Structure Analysis
The molecular structure of hydroxyphenanthrene derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. The structure analysis often involves spectroscopic techniques, providing detailed information on the compound's molecular geometry and electronic configuration. For example, the structure of 10-hydroxyphenanthrene-9-carbaldehyde and its derivatives was elucidated using NMR, UV-visible absorption, fluorescence, and IR spectroscopies, underscoring the significance of tautomeric forms (Alarcón et al., 1995).
Chemical Reactions and Properties
Hydroxyphenanthrene derivatives participate in various chemical reactions, reflecting their diverse chemical properties. The reactions include but are not limited to, oxidation, reduction, and electrophilic substitution. These reactions are pivotal for further modifications and applications of hydroxyphenanthrenes in different chemical contexts. For example, the oxidative cleavage of 1-hydroxy-2-naphthoate, an intermediate in the phenanthrene-degradative pathway, highlights the compound's reactivity and its potential role in biodegradation processes (Adachi et al., 1999).
Applications De Recherche Scientifique
1. Biomarker for PAH Pollution in Marine Fish Bile
- Application Summary: 1-Hydroxyphenanthrene can be used as a marker for polycyclic aromatic hydrocarbon (PAH) pollution. It is detected in the bile of marine fish, indicating exposure to PAHs .
- Methods of Application: The presence of 1-Hydroxyphenanthrene is detected in urine samples of persons exposed to PAHs. The detection is usually done using high-performance liquid chromatography and fluorescence detection .
- Results or Outcomes: This application helps in monitoring and assessing the level of PAH pollution in marine environments. The specific outcomes or quantitative data would depend on the individual study or assessment .
2. Degradation of Phenanthrene by Zhihengliuella sp. ISTPL4
- Application Summary: 1-Hydroxyphenanthrene is a metabolite produced during the degradation of phenanthrene by a bacterial strain called Zhihengliuella sp. ISTPL4 .
- Methods of Application: The bacterial strain is cultured in a medium containing phenanthrene. Over time, the bacteria degrade the phenanthrene, producing 1-Hydroxyphenanthrene and other intermediates .
- Results or Outcomes: The study found that the bacterial strain could remove 81% of phenanthrene in 72 hours and 87% in 168 hours. The intermediates detected during the degradation process included 9,10-dihydrophenanthrene, 1-phenanthrenecarboxylic acid, and phthalic acid .
3. Biomarker for PAH Exposure in Humans
- Application Summary: 1-Hydroxyphenanthrene can be detected in the urine of persons exposed to polycyclic aromatic hydrocarbons (PAHs), making it a useful biomarker for PAH exposure .
- Methods of Application: The presence of 1-Hydroxyphenanthrene in urine samples is usually detected using high-performance liquid chromatography and fluorescence detection .
- Results or Outcomes: This application helps in monitoring and assessing the level of PAH exposure in humans. The specific outcomes or quantitative data would depend on the individual study or assessment .
4. Metabolite in Fungal Biodegradation of Phenanthrene
- Application Summary: The model fungus Cunninghamella elegans produces a glucoside conjugate of 1-Hydroxyphenanthrene (phenanthrene 1-O-beta-glucose) during the biodegradation of phenanthrene .
- Methods of Application: The fungus is cultured in a medium containing phenanthrene. Over time, the fungus degrades the phenanthrene, producing 1-Hydroxyphenanthrene and other intermediates .
- Results or Outcomes: This application helps in understanding the metabolic pathways involved in the fungal degradation of PAHs. The specific outcomes or quantitative data would depend on the individual study or assessment .
5. Biomarker for Smoking
- Methods of Application: The presence of 1-Hydroxyphenanthrene in urine samples is usually detected using high-performance liquid chromatography and fluorescence detection .
- Results or Outcomes: This application helps in monitoring and assessing the level of PAH exposure in humans due to smoking. The specific outcomes or quantitative data would depend on the individual study or assessment .
6. Indicator of PAH Exposure in Children and Adolescents
- Application Summary: A study found negative trends for 1-Hydroxyphenanthrene and other PAH metabolites in male puberty adolescents, indicating that PAH exposure was associated with alterations of sex hormones .
- Methods of Application: The presence of 1-Hydroxyphenanthrene in urine samples is usually detected using high-performance liquid chromatography and fluorescence detection .
- Results or Outcomes: This application helps in monitoring and assessing the level of PAH exposure in children and adolescents. The specific outcomes or quantitative data would depend on the individual study or assessment .
Orientations Futures
Phenanthrenes, including 1-Hydroxyphenanthrene, are a promising group of plant secondary metabolites . More than 40% of the currently known naturally occurring phenanthrenes were identified between 2008 and 2016 . The presence of certain substituent patterns may be restricted to specific families . Almost all of the newly isolated compounds have been studied for their biological activities . Further studies are required to evaluate the effects of low-dose long-term exposure to PAHs on hypertension and cardiovascular disease .
Propriétés
IUPAC Name |
phenanthren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBXZWADMKOZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872758 | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyphenanthrene | |
CAS RN |
2433-56-9, 30774-95-9 | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030774959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenanthrenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FTF7MUY7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
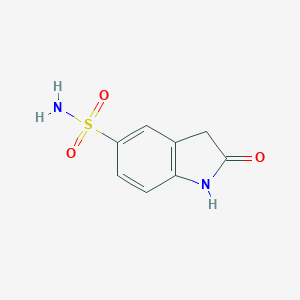

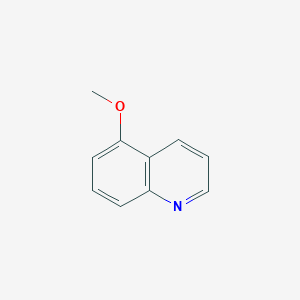
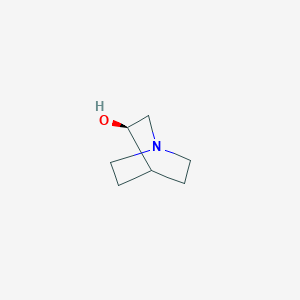
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)
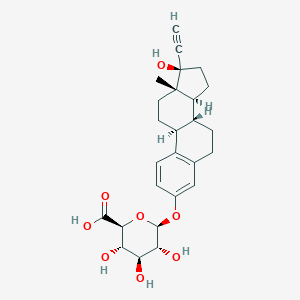
![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)
![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

